Ammonium thiosulphate
Overview
Description
Ammonium Thiosulphate (ATS) is an inorganic compound with the formula [NH4]2S2O3 . It is a white crystalline solid with an ammonia odor . ATS is highly soluble in water, slightly soluble in acetone, and insoluble in ethanol and diethyl ether . It is used in various industries such as photography and agriculture .
Synthesis Analysis
ATS is produced by reacting sulfur dioxide, elemental S, and aqueous ammonia . It can also be produced by treating ammonium sulfite with sulfur at temperatures between 85 and 110 °C .Molecular Structure Analysis
The molecular formula of ATS is [NH4]2S2O3 . The molecular weight of ATS is 148.21 g/mol .Chemical Reactions Analysis
ATS is used in photographic fixer. The fixation involves these chemical reactions (illustrated for silver bromide): AgBr + 2 [NH4]2S2O3 → [NH4]3[Ag(S2O3)2] + [NH4]Br and AgBr + 3 [NH4]2S2O3 → [NH4]5[Ag(S2O3)3] + [NH4]Br . ATS reacts in the soil to form tetrathionate, which is not plant available. Tetrathionate is then converted to sulfate, which is plant available .Physical and Chemical Properties Analysis
ATS typically exists as a colorless crystalline solid or a clear liquid. It has a faint ammonia-like odor . It is highly soluble in water, making it a highly effective agent for various applications . ATS is sensitive to heat .Scientific Research Applications
Gold Extraction from Concentrates
Ammonium thiosulphate is used as a leaching agent for gold extraction from flotation concentrates. This method is compared with traditional cyanidation, offering a potentially more environmentally friendly alternative. The study by Navarro et al. (2002) demonstrated that optimal gold dissolution could be achieved with specific concentrations of Cu(II), thiosulphate, and at certain pH and pulp density levels (Navarro, Vargas, Villarroel, & Alguacil, 2002).
Monitoring in this compound Production Plants
Research by Cosano et al. (1995) focused on developing methods for on-line monitoring in industrial plants producing this compound. They aimed to monitor major components in the production process and to fully automate the system (Cosano, Izquierdo, De La Castro, Valcárcel, Aguilar, & Penelas, 1995).
Assisted Phytoextraction of Heavy Metals
This compound has been evaluated for its effectiveness in assisted phytoextraction of mercury and arsenic from polluted soils. Pedron et al. (2015) found that it significantly promotes the uptake and translocation of these contaminants in plants (Pedron, Petruzzelli, Rosellini, Barbafieri, Franchi, & Bagatin, 2015).
Application in Agriculture
This compound is used as a blossom thinner in fruit crops. Studies by Bound and Jones (2004) on apple, pear, and apricot trees showed that it could effectively thin blossoms and potentially improve return bloom, though concentration and timing are critical to avoid phytotoxicity (Bound & Jones, 2004).
Fertilizer Enhancement
This compound is also used in agriculture to enhance fertilizer efficiency. Graziano and Parente (2004) found that it can improve the growth, yield, and nutrient uptake of crops, such as maize, especially in sulfur-deficient soils (Graziano & Parente, 2004).
Mechanism of Action
Target of Action
Ammonium thiosulphate, also known as diammonium thiosulfate, primarily targets two areas: the photographic industry and agriculture . In photography, it acts as a rapid fixer, interacting with silver bromide . In agriculture, it is added to liquid nitrogen solutions to provide sulfur to crop plants .
Mode of Action
In the photographic industry, this compound interacts with silver bromide in a chemical reaction . The reactions are as follows:
AgBr+2[NH4]2S2O3→[NH4]3[Ag(S2O3)2]+[NH4]BrAgBr + 2 [NH4]2S2O3 → [NH4]3[Ag (S2O3)2] + [NH4]Br AgBr+2[NH4]2S2O3→[NH4]3[Ag(S2O3)2]+[NH4]Br
AgBr+3[NH4]2S2O3→[NH4]5[Ag(S2O3)3]+[NH4]BrAgBr + 3 [NH4]2S2O3 → [NH4]5[Ag (S2O3)3] + [NH4]Br AgBr+3[NH4]2S2O3→[NH4]5[Ag(S2O3)3]+[NH4]Br
In agriculture, this compound can reduce ammonia volatilization by delaying urea hydrolysis. It also slows nitrification, the conversion of ammonium to nitrate, which can reduce loss of nitrate to the air and water .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the dissimilatory nitrate reduction pathways, including nitrate reduction to nitrite and nitrate reduction to ammonium . It also plays a role in the production of thiosulfate in biological processes .
Pharmacokinetics
This compound is a white crystalline solid that is readily soluble in water, slightly soluble in acetone, and insoluble in ethanol and diethyl ether . This solubility profile impacts its bioavailability.
Result of Action
The result of this compound’s action depends on its application. In photography, it helps in the fixation process, acting more quickly than sodium thiosulfate fixers . In agriculture, it provides sulfur to crop plants and can reduce ammonia volatilization and slow nitrification .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the conversion of thiosulfate to sulfate may take 1-4+ weeks at temperatures typically encountered at planting and sidedressing time . Additionally, it is sensitive to heat and can react with strong oxidizers .
Future Directions
Biochemical Analysis
Biochemical Properties
Ammonium thiosulphate plays a significant role in biochemical reactions, particularly in sulfur metabolism. It interacts with various enzymes and proteins, facilitating the conversion of thiosulfate to other sulfur-containing compounds. For instance, in plants, this compound is absorbed by roots and converted into cysteine, a process that consumes less NADPH and ATP compared to sulfate assimilation . This interaction involves enzymes such as thiosulfate reductase, which catalyzes the reduction of thiosulfate to sulfide.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it has been observed to increase the levels of sulfide and cysteine persulfide, indicating a more reduced state compared to sulfate . This compound also affects gene expression, as evidenced by the upregulation of genes encoding cysteine-rich proteins in Arabidopsis roots . These changes suggest that this compound can modulate cellular redox states and influence metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme activation or inhibition and changes in gene expression. Thiosulfate reductase, for example, reduces thiosulfate to sulfide, which can then be incorporated into cysteine and other sulfur-containing compounds . This reduction process is crucial for maintaining cellular redox balance and supporting various metabolic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade into ammonium sulfite and sulfur at high temperatures . Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular function, including continued modulation of gene expression and metabolic pathways . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can support normal metabolic functions by providing a source of sulfur. At high doses, this compound may exhibit toxic effects, including disruption of cellular redox balance and inhibition of critical enzymes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thiosulfate reductase and cysteine synthase, facilitating the conversion of thiosulfate to sulfide and cysteine . These interactions influence metabolic flux and the levels of sulfur-containing metabolites, playing a crucial role in maintaining cellular redox balance and supporting various biochemical functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In plants, it is absorbed by roots and transported to various tissues, where it is metabolized into sulfur-containing compounds . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. In plants, it is primarily localized in root cells, where it is metabolized into cysteine and other sulfur-containing compounds . The targeting of this compound to specific cellular compartments is likely mediated by post-translational modifications and targeting signals, ensuring its proper localization and function within the cell.
Properties
IUPAC Name |
diazanium;dioxido-oxo-sulfanylidene-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNTHIYBIDHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=S)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029703 | |
Record name | Ammonium thiosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals | |
Record name | Thiosulfuric acid (H2S2O3), ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7783-18-8 | |
Record name | Ammonium thiosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiosulfuric acid (H2S2O3), ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium thiosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium thiosulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMMONIUM THIOSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKH1729645 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ammonium thiosulphate act as a blossom thinner?
A1: this compound effectively thins blossoms in various fruit trees like apples, pears, plums, and apricots [, , , , ]. While the exact mechanism is not fully understood, it's believed to disrupt pollen tube growth [], thereby preventing fertilization and reducing fruit set [].
Q2: Can this compound be used alongside other agricultural chemicals?
A3: While this compound can be tank-mixed with some herbicides and fungicides, caution is advised as certain combinations can lead to phytotoxicity in crops like winter wheat []. Research suggests that the risk of crop injury increases with three-way tank-mixes (herbicide-fungicide-ammonium thiosulphate) [].
Q3: Does this compound impact nutrient availability in soil?
A4: this compound can influence nutrient availability. In a study on salt-affected soils, it increased available phosphorus in some soil types, though not as significantly as sulphuric acid or gypsum []. Additionally, it can act as a source of nitrogen and sulphur for plant nutrition [, ].
Q4: How does this compound affect soil urease and nitrification?
A5: this compound demonstrates a moderate, short-term inhibitory effect on soil urease activity, retarding urea hydrolysis and lowering nitrate production []. This effect was more pronounced in sandy soil compared to sandy loam soil [].
Q5: How is this compound used in phytoremediation?
A6: this compound can enhance the phytoextraction of heavy metals like mercury from contaminated soils [, , , , , , ]. It increases the bioavailability of mercury in the soil, allowing plants to absorb it more readily [, ].
Q6: Are there any risks associated with using this compound in phytoremediation?
A7: While effective, using this compound in phytoremediation requires careful management. Under certain conditions, it can increase the leaching of mercury into groundwater, posing a potential environmental risk [].
Q7: What plants have been studied for phytoremediation of mercury-contaminated soil using this compound?
A8: Several plant species have demonstrated potential for mercury phytoremediation when used with this compound. These include Lindernia crustacea [, , , ], Cyperus kyllingia [, , , ], Indian mustard [], Brassica juncea [], and Lupinus albus [].
Q8: How does this compound facilitate gold recovery?
A9: this compound is a less toxic alternative to cyanide for leaching gold from ores and electronic waste [, , ]. It forms a stable complex with gold ions, allowing for their extraction [].
Q9: What factors influence the efficiency of gold leaching using this compound?
A10: Several factors influence the leaching efficiency, including this compound concentration, copper sulphate concentration (which acts as a catalyst), pH, pulp density, temperature, and leaching time [, ].
Q10: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is (NH4)2S2O3, and its molecular weight is 148.20 g/mol [].
Q11: What is known about the crystal structure of this compound?
A12: this compound crystallizes in the monoclinic system [, ]. Its crystal structure has been determined using X-ray diffraction [, ].
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